molecular formula C10H10N2O3 B1487026 5,7-dimethoxyquinazolin-4(3H)-one CAS No. 379228-27-0

5,7-dimethoxyquinazolin-4(3H)-one

Cat. No. B1487026
M. Wt: 206.2 g/mol
InChI Key: AMCMSZVLSWCVQX-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

A mixture of methyl 2-amino-4,6-dimethoxybenzoate (6.46 g, 30.6 mmol), formamidine acetate (15.92 g, 153 mmol) in 2-methoxyethanol (50 mL) was heated at 130° C. for 4 hours. After the solvent was removed under reduced pressure, the reaction was quenched with water, filtered, washed with water, and dried under vacuum with P2O5 to afford 5,7-dimethoxyquinazolin-4(3H)-one as a solid (4.805 g, 76%). 1H NMR (300 MHz, DMSO-d6) δ 11.7 (br, 1H), 7.98 (s, 1H), 6.72 (d, 1H), 6.60 (d, 1H), 3.92 (s, 3H), 3.88 (s, 3H); LC-MS (ESI) m/z 207 (M+H)+.
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
15.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[C:8]([O:14][CH3:15])[C:3]=1[C:4](OC)=[O:5].C(O)(=O)C.[CH:20](N)=[NH:21]>COCCO>[CH3:15][O:14][C:8]1[CH:9]=[C:10]([O:12][CH3:13])[CH:11]=[C:2]2[C:3]=1[C:4](=[O:5])[NH:21][CH:20]=[N:1]2 |f:1.2|

Inputs

Step One
Name
Quantity
6.46 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C(=CC(=C1)OC)OC
Name
Quantity
15.92 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
50 mL
Type
solvent
Smiles
COCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum with P2O5

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(NC=NC2=CC(=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.805 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.